

Toxicological Profile of Cartap on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cartap*

Cat. No.: *B107815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

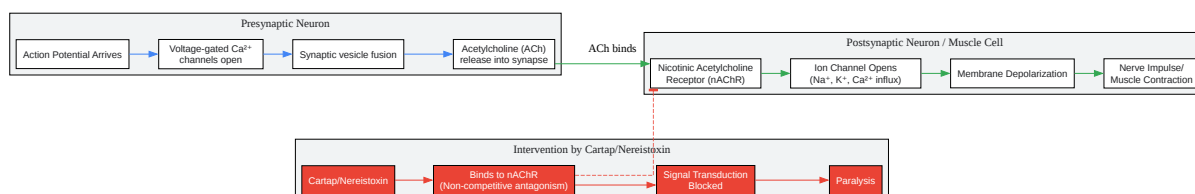
Introduction

Cartap, a nereistoxin analogue insecticide, has been widely utilized in agriculture for its efficacy against various insect pests. Its mode of action involves the blockade of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While effective for its intended purpose, the application of **Cartap** raises concerns about its potential impact on non-target organisms, which play crucial roles in maintaining ecological balance. This technical guide provides a comprehensive overview of the toxicological profile of **Cartap** on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Mechanism of Action

Cartap hydrochloride is a pro-insecticide that is metabolized to nereistoxin. Nereistoxin and **Cartap** act as non-competitive antagonists at the nicotinic acetylcholine receptor (nAChR) ion channel.[1][2][3][4][5][6][7][8] This binding blocks the normal flow of ions through the channel, disrupting cholinergic neurotransmission and leading to paralysis.[3][4][9] In addition to its primary neurotoxic effects, **Cartap** has been shown to induce oxidative stress in various organisms by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.[1][2][10][11]

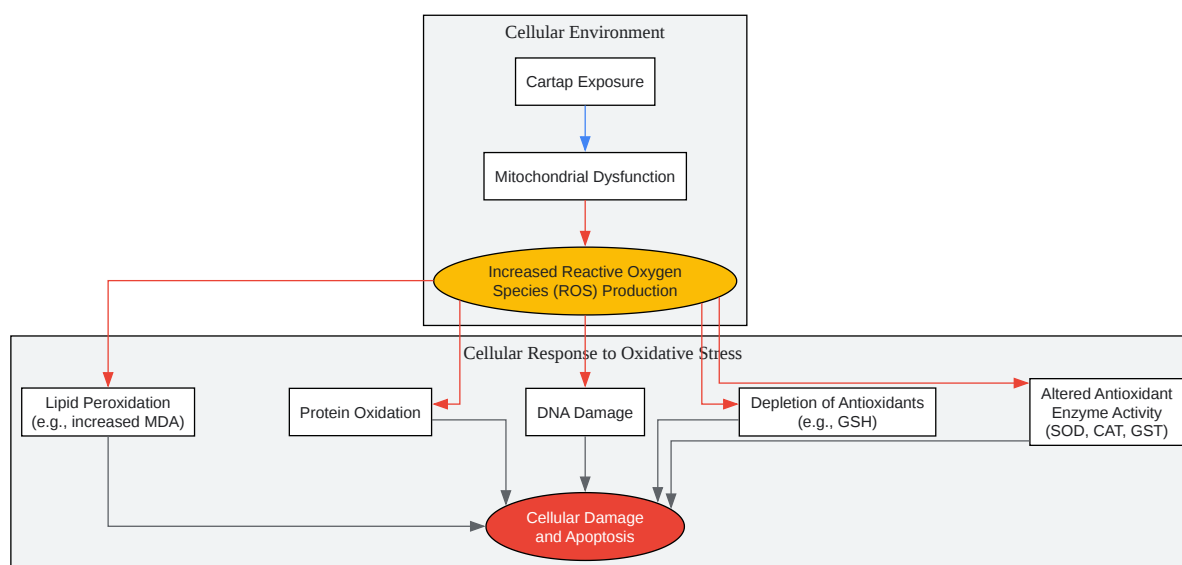
Signaling Pathway: Nicotinic Acetylcholine Receptor Blockade



[Click to download full resolution via product page](#)

Mechanism of **Cartap**'s neurotoxicity via nAChR blockade.

Signaling Pathway: Cartap-Induced Oxidative Stress



[Click to download full resolution via product page](#)

Cartap-induced oxidative stress pathway.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of **Cartap** to various non-target organisms.

Table 1: Acute Toxicity of **Cartap** to Aquatic Organisms

Species	Endpoint	Duration	Value	Units	Reference(s)
Daphnia magna	EC50	48 h	0.01	mg/L	[12]
Labeo rohita (Rohu)	LC50	96 h	0.3551	mg/L	[2]
Oreochromis mossambicus	LC50	96 h	20.7	µg/L	[2]

Table 2: Acute Toxicity of **Cartap** to Terrestrial Invertebrates

Species	Endpoint	Duration	Value	Units	Reference(s)
Honeybee (Apis mellifera)	LD50 (contact)	48 h	10	µ g/bee	[12]

Table 3: Acute and Chronic Toxicity of **Cartap** to Mammals

Species	Endpoint	Duration	Value	Units	Reference(s)
Rat	LD50 (oral)	-	250	mg/kg	[12]
Rat	NOAEL (2-generation)	-	160	ppm	[12]
Mouse	Subacute Oral (28 days)	28 d	5, 7.5, 15	mg/kg/day	[7] [8]

Note: Data for avian acute oral LD50 and chronic toxicity were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments, based on OECD guidelines.

Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

1. Test Organism: A suitable fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*), is selected.

2. Experimental Design:

- Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.
- Test Chambers: Glass aquaria of suitable volume are used.
- Test Concentrations: A geometric series of at least five concentrations of **Cartap** and a control group are prepared. A range-finding test may be conducted to determine the appropriate concentration range.[\[13\]](#)
- Replicates: At least seven fish are used per concentration.[\[14\]](#)
- Exposure: Fish are exposed to the test solutions for 96 hours. The test can be static (no renewal of test solution), semi-static (renewal at regular intervals), or flow-through.[\[13\]](#)

3. Test Conditions:

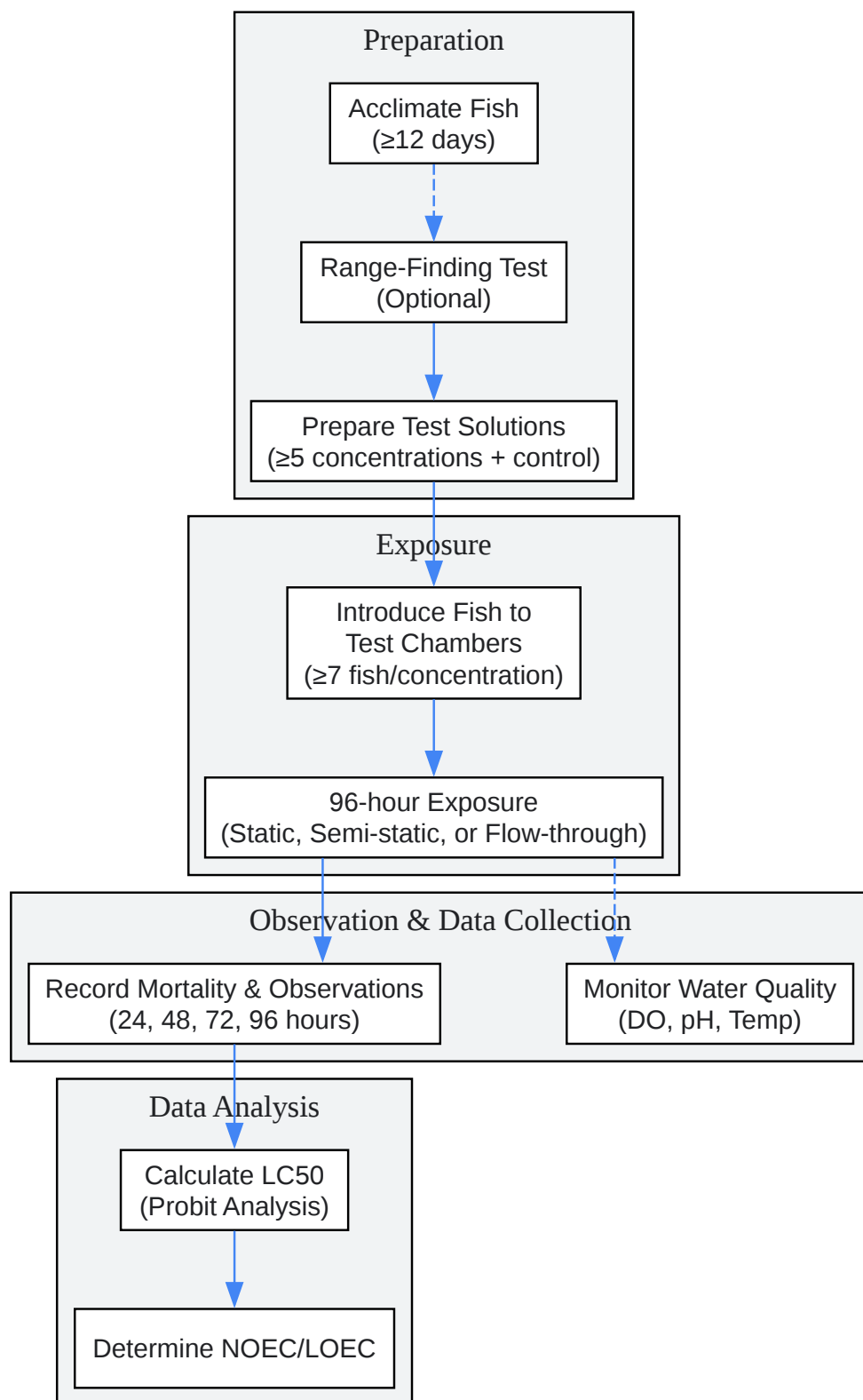
- Temperature: Maintained at a constant, species-appropriate temperature.
- Light: A 12-16 hour photoperiod is maintained.[\[13\]](#)
- Water Quality: Dissolved oxygen, pH, and temperature are monitored regularly.

4. Observations:

- Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[\[13\]](#)[\[14\]](#)

5. Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis). NOEC and

LOEC values may also be determined.[13]



[Click to download full resolution via product page](#)

Workflow for the Fish Acute Toxicity Test (OECD 203).

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia over a 48-hour period.

1. Test Organism: Neonates of Daphnia magna or another suitable Daphnia species, less than 24 hours old, are used.

2. Experimental Design:

- Test Vessels: Glass beakers or other suitable vessels are used.
- Test Concentrations: A geometric series of at least five concentrations of **Cartap** and a control are prepared in a suitable medium.[\[15\]](#)[\[16\]](#)
- Replicates: At least 20 daphnids, divided into at least four replicates, are used for each concentration.[\[15\]](#)[\[16\]](#)
- Exposure: Daphnids are exposed for 48 hours under static or semi-static conditions.[\[5\]](#)[\[17\]](#)

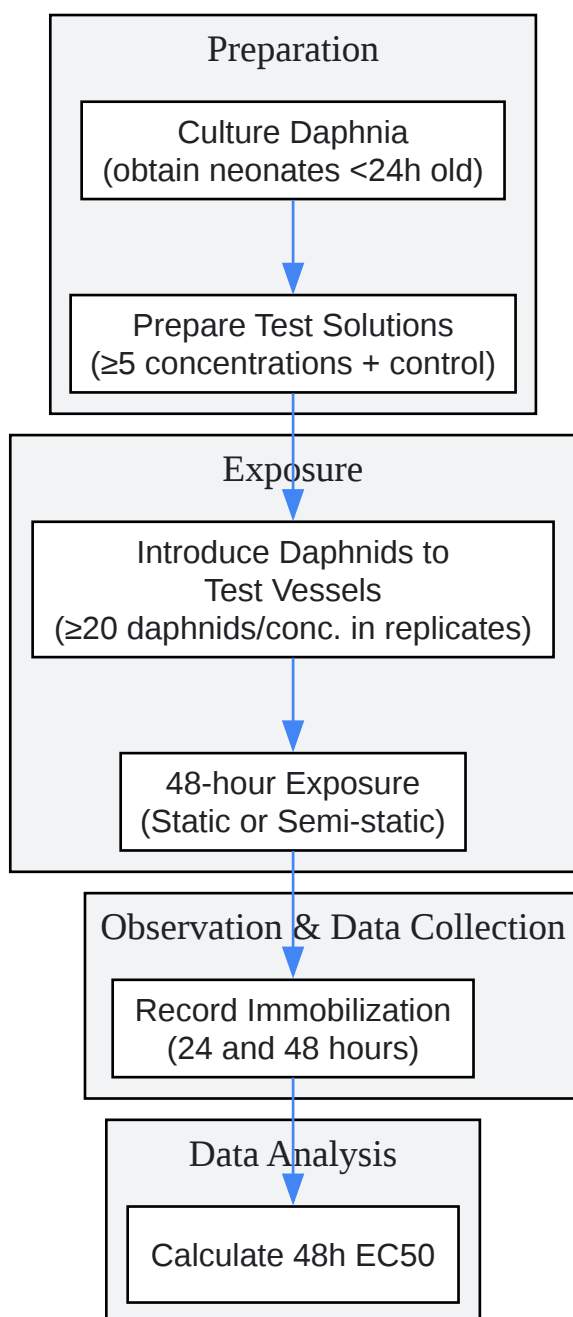
3. Test Conditions:

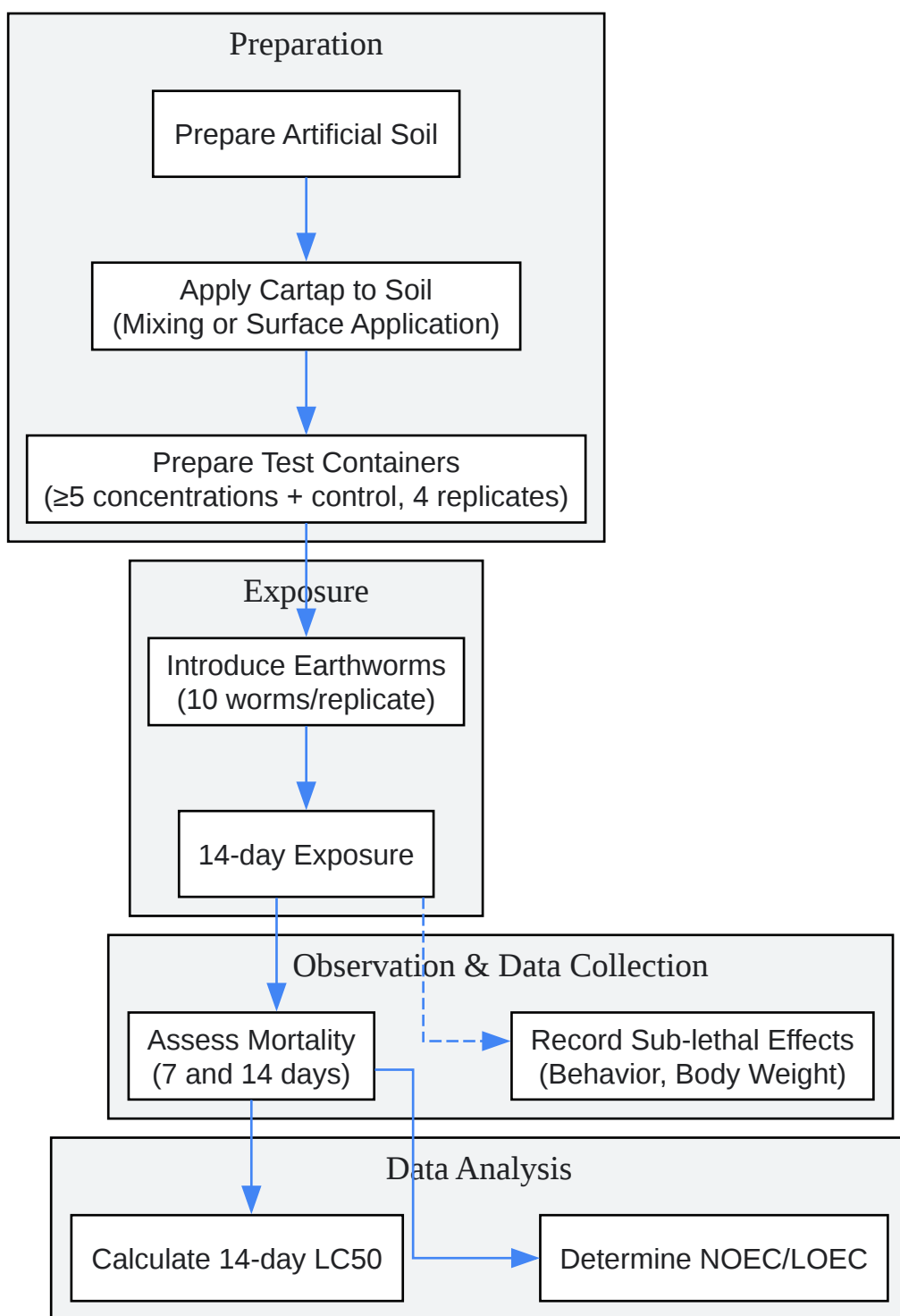
- Temperature: Maintained at a constant $20 \pm 1^{\circ}\text{C}$.
- Light: A 16-hour light to 8-hour dark cycle is typically used.
- Feeding: Daphnids are not fed during the test.[\[15\]](#)

4. Observations:

- The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[\[5\]](#)[\[17\]](#)

5. Data Analysis: The EC50 (median effective concentration) for immobilization and its 95% confidence limits are calculated for the 48-hour period.[\[5\]](#)[\[17\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amelioration of Hepatotoxic and Neurotoxic Effect of Cartap by Aloe vera in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 10. bbrc.in [bbrc.in]
- 11. oecd.org [oecd.org]
- 12. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotechnologiebt.it [biotechnologiebt.it]
- 14. oecd.org [oecd.org]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. biotechnologiebt.it [biotechnologiebt.it]
- 17. fera.co.uk [fera.co.uk]
- To cite this document: BenchChem. [Toxicological Profile of Cartap on Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b107815#toxicological-profile-of-cartap-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com